molecular formula C8H12N2O2S B070295 2-Amino-3-ethylbenzenesulfonamide CAS No. 194020-05-8

2-Amino-3-ethylbenzenesulfonamide

Katalognummer B070295
CAS-Nummer: 194020-05-8
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: MXUOCYOEJLHSPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-ethylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as AEBSF and is commonly used as a protease inhibitor. Proteases are enzymes that break down proteins and are involved in various biological processes, including digestion, blood clotting, and cell signaling. The inhibition of proteases is a critical area of research as it can lead to the development of new drugs and therapies for various diseases. The purpose of

Wirkmechanismus

The mechanism of action of 2-Amino-3-ethylbenzenesulfonamide involves the binding of the compound to the active site of the protease. This binding prevents the protease from breaking down proteins, leading to the inhibition of the protease. The inhibition of proteases can lead to the development of new drugs and therapies for various diseases.

Biochemische Und Physiologische Effekte

2-Amino-3-ethylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to inhibit the activity of various proteases, leading to the inhibition of various biological processes. This inhibition can lead to the development of new drugs and therapies for various diseases. AEBSF has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 2-Amino-3-ethylbenzenesulfonamide in lab experiments include its high purity, efficient synthesis method, and ability to inhibit a wide range of proteases. However, the compound has limitations, including its potential toxicity and limited solubility in water. These limitations must be taken into consideration when using AEBSF in lab experiments.

Zukünftige Richtungen

For the study of 2-Amino-3-ethylbenzenesulfonamide include the development of new drugs and therapies for various diseases, the study of the compound's anti-inflammatory effects, and the development of new synthesis methods or modifications to the compound's structure.

Synthesemethoden

The synthesis of 2-Amino-3-ethylbenzenesulfonamide involves the reaction of 2-Nitro-3-ethylbenzenesulfonamide with hydrogen gas and a palladium catalyst. This reaction results in the reduction of the nitro group to an amino group, producing 2-Amino-3-ethylbenzenesulfonamide. This method of synthesis is efficient and yields high purity products.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-ethylbenzenesulfonamide has been extensively studied for its potential use as a protease inhibitor. Proteases are involved in various biological processes, including cancer, inflammation, and viral infections. Inhibition of proteases can lead to the development of new drugs and therapies for these diseases. AEBSF has been shown to inhibit a wide range of proteases, including trypsin, chymotrypsin, and thrombin. This inhibition can lead to the development of new drugs for cancer, inflammation, and viral infections.

Eigenschaften

CAS-Nummer

194020-05-8

Produktname

2-Amino-3-ethylbenzenesulfonamide

Molekularformel

C8H12N2O2S

Molekulargewicht

200.26 g/mol

IUPAC-Name

2-amino-3-ethylbenzenesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-2-6-4-3-5-7(8(6)9)13(10,11)12/h3-5H,2,9H2,1H3,(H2,10,11,12)

InChI-Schlüssel

MXUOCYOEJLHSPP-UHFFFAOYSA-N

SMILES

CCC1=C(C(=CC=C1)S(=O)(=O)N)N

Kanonische SMILES

CCC1=C(C(=CC=C1)S(=O)(=O)N)N

Synonyme

Benzenesulfonamide, 2-amino-3-ethyl- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.